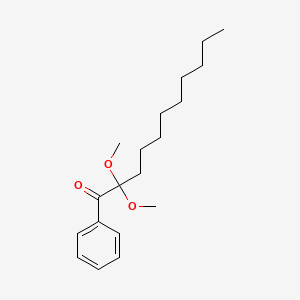
Benzoic acid--(1S,3R)-3-methylcyclopentan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) is a compound that combines the structural features of benzoic acid and a chiral cyclopentanol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) typically involves the following steps:
Preparation of (1S,3R)-3-methylcyclopentan-1-ol: This can be achieved through the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry.
Esterification with Benzoic Acid: The (1S,3R)-3-methylcyclopentan-1-ol is then esterified with benzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (1S,3R)-3-methylcyclopentanone or (1S,3R)-3-methylcyclopentanoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted cyclopentanol derivatives.
Applications De Recherche Scientifique
Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific stereochemical properties.
Mécanisme D'action
The mechanism by which Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) exerts its effects depends on its specific application. In biological systems, its chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The benzoic acid moiety can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid–(1R,3S)-3-methylcyclopentan-1-ol (1/1): The enantiomer of the compound , with different stereochemistry.
Benzoic acid–(1S,3S)-3-methylcyclopentan-1-ol (1/1): Another stereoisomer with different spatial arrangement.
Benzoic acid–(1R,3R)-3-methylcyclopentan-1-ol (1/1): Yet another stereoisomer.
Uniqueness
The uniqueness of Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its stereoisomers. This can lead to different reactivity, biological activity, and applications in various fields.
Propriétés
Numéro CAS |
185421-85-6 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
benzoic acid;(1S,3R)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-5-2-3-6(7)4-5/h1-5H,(H,8,9);5-7H,2-4H2,1H3/t;5-,6+/m.1/s1 |
Clé InChI |
FBHLODBJFYVCHH-BCBTXJGPSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H](C1)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CC1CCC(C1)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


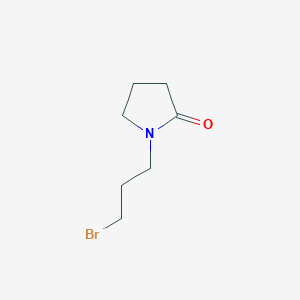
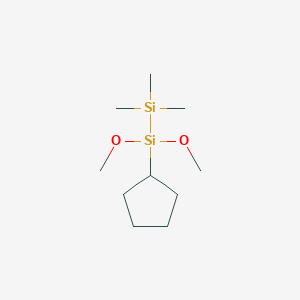
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)
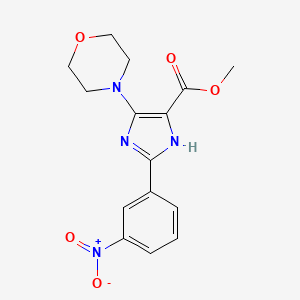
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)
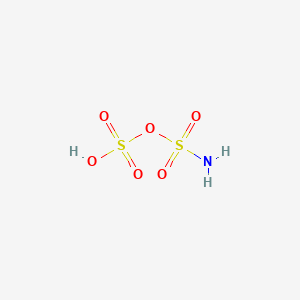
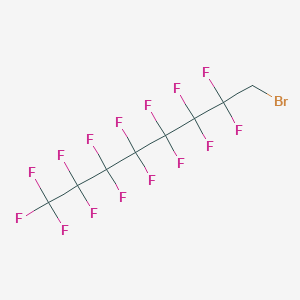
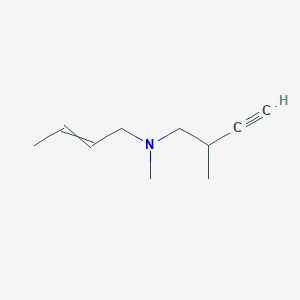
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)
